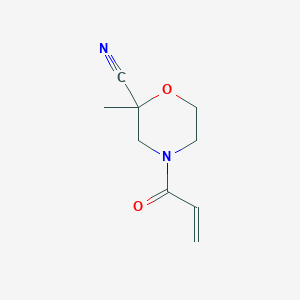
N-(3-methoxypropyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-3-nitrobenzamide, also known as MNBA, is a chemical compound that has been widely studied for its potential applications in scientific research. MNBA is a member of the nitrobenzamide family, which has been found to possess a variety of biological activities. In
Wirkmechanismus
The mechanism of action of N-(3-methoxypropyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the formation of hydrogen bonds with amino acid residues in the hydrophobic pockets of proteins. This results in a conformational change in the protein, which can be detected by the fluorescence signal of N-(3-methoxypropyl)-3-nitrobenzamide.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-3-nitrobenzamide has been found to have minimal toxicity in vitro and in vivo. It has also been shown to be stable under a wide range of pH and temperature conditions. N-(3-methoxypropyl)-3-nitrobenzamide has been found to selectively bind to hydrophobic pockets of proteins, which can result in changes in protein structure and function. This property makes N-(3-methoxypropyl)-3-nitrobenzamide a valuable tool for studying protein-protein interactions, protein folding, and protein misfolding diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-methoxypropyl)-3-nitrobenzamide in lab experiments is its selectivity for hydrophobic pockets of proteins. This property makes it a valuable tool for studying protein structure and function. N-(3-methoxypropyl)-3-nitrobenzamide is also stable under a wide range of pH and temperature conditions, making it a versatile probe for different experimental settings. However, N-(3-methoxypropyl)-3-nitrobenzamide is not suitable for all types of proteins, as some proteins may not have hydrophobic pockets or may have pockets that are not accessible to N-(3-methoxypropyl)-3-nitrobenzamide.
Zukünftige Richtungen
There are several future directions for research involving N-(3-methoxypropyl)-3-nitrobenzamide. One area of research involves the development of N-(3-methoxypropyl)-3-nitrobenzamide-based probes for imaging protein conformational changes in living cells. Another area of research involves the use of N-(3-methoxypropyl)-3-nitrobenzamide as a tool for screening potential drugs that target protein-protein interactions. Additionally, N-(3-methoxypropyl)-3-nitrobenzamide may have potential applications in the development of new therapeutics for protein misfolding diseases. Overall, N-(3-methoxypropyl)-3-nitrobenzamide has the potential to be a valuable tool for advancing our understanding of protein structure and function, and for developing new treatments for a variety of diseases.
Synthesemethoden
The synthesis of N-(3-methoxypropyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 3-methoxypropylamine in the presence of a base. The resulting product is then purified through recrystallization. This method has been optimized to produce high yields of N-(3-methoxypropyl)-3-nitrobenzamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-3-nitrobenzamide has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of N-(3-methoxypropyl)-3-nitrobenzamide as a fluorescent probe for detecting protein conformational changes. N-(3-methoxypropyl)-3-nitrobenzamide has been shown to bind selectively to the hydrophobic pockets of proteins, resulting in a fluorescence signal that is sensitive to changes in protein structure. This property makes N-(3-methoxypropyl)-3-nitrobenzamide a valuable tool for studying protein folding, misfolding, and aggregation.
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-17-7-3-6-12-11(14)9-4-2-5-10(8-9)13(15)16/h2,4-5,8H,3,6-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDRPLGJTQBPSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride](/img/structure/B2677498.png)






![[1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2677510.png)

![6-(2-Methoxy-5-methylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677513.png)



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2677520.png)